3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid
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Overview
Description
3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom replaces a leaving group such as a halide on the pyridine ring . The reaction conditions often involve the use of a strong base and a fluorinating agent.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties but different reactivity due to the position of the fluorine atom.
4-Fluoropyridine: Similar to 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid but with the fluorine atom at the 4-position, leading to different chemical behavior.
3-Chloro-2-propan-2-yloxypyridine-4-carboxylic acid: A chlorinated analogue with different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the propan-2-yloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-5(2)14-8-7(10)6(9(12)13)3-4-11-8/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZYYHXFPAXYKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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